molecular formula C9H9ClO4S B168667 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid CAS No. 151104-64-2

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No. B168667
CAS RN: 151104-64-2
M. Wt: 248.68 g/mol
InChI Key: QQSJQUSYMFGYHR-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .


Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) is a versatile reagent and displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Scientific Research Applications

Synthesis and Molecular Structure

Research on compounds structurally related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid highlights its potential in synthesizing new chemical entities with varied applications. A notable study involved the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, showcasing the use of chlorosulfonyl compounds in generating intermediates for further chemical transformations. The synthesized compound was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), indicating the precision with which these compounds can be analyzed and utilized in chemical synthesis (Cheng Lin, 2013).

Catalytic Applications

Chlorosulfonic acid, a related compound, demonstrates its versatility as a catalyst in synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. This method offers a practical and economically attractive approach due to its short reaction time, easy workup, and moderate to excellent yields, showcasing the broader category of chlorosulfonyl compounds' utility in facilitating chemical reactions (N. V. Shitole et al., 2016).

Fluorescent Properties

A study on the synthesis of novel 3-chlorosulfonyl-δ-sultones, another derivative within the same chemical family, revealed valuable fluorescence properties. These compounds were synthesized using an imidazolium-based ionic liquid mixture that acted simultaneously as a catalyst, sulfonating, and chlorosulfonating agent. This work highlights the potential of chlorosulfonyl derivatives in developing fluorescent compounds for possible applications in imaging and sensing technologies (Saeedeh Toorchi Roudsari & K. Rad‐Moghadam, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound related to 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid, were explored in a study involving the chloroform extract of lichen Parmelia erumpens. This research suggests the potential of chlorosulfonyl derivatives in developing new antimicrobial and anticancer agents after further clinical evaluation, demonstrating the compound's application in medicinal chemistry (S. Aravind et al., 2014).

Novel Material Development

Chlorosulfonyl compounds have been instrumental in developing new materials with promising optical properties. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized using chlorosulfonyl acid, displayed significant nonlinear optical properties, indicating their potential as optical limiting materials. This application underscores the versatility of chlorosulfonyl derivatives in material science, particularly in developing new optical materials (B. Chandrakantha et al., 2013).

properties

IUPAC Name

3-chlorosulfonyl-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJQUSYMFGYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397043
Record name 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

CAS RN

151104-64-2
Record name 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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